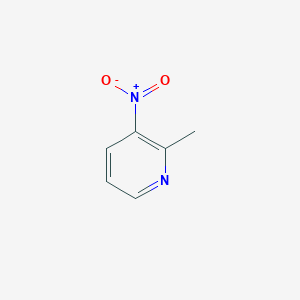
2-Methyl-3-nitropyridine
Übersicht
Beschreibung
2-Methyl-3-nitropyridine is used as a starting reagent to synthesize 3-substituted-4 or 6-azaindoles. It is also used as a reagent to prepare 3-azaindolyl-4-arylmalemides, compounds that exhibit antiproliferative activity .
Synthesis Analysis
The synthesis of 2-Methyl-3-nitropyridines involves reactions with various aromatic aldehydes, leading to corresponding 2-styrylpyridines under mild conditions . The nitro group in 2-methylpyridines is known to be relatively acidic; this property can be further increased by adding electron-withdrawing groups to an aromatic ring .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-nitropyridine is C6H6N2O2, and its molecular weight is 138.12 . The structure includes a nitro group and a methyl group attached to a pyridine ring .Chemical Reactions Analysis
Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields . The nitro group in 2-methylpyridines is known to be relatively acidic, and this property can be further increased by adding electron-withdrawing groups to an aromatic ring .Physical And Chemical Properties Analysis
2-Methyl-3-nitropyridine has a melting point of 32-33°C and a boiling point of 86°C/5mmHg. Its density is 1.246±0.06 g/cm3 . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Styryl-3-nitropyridines
2-Methyl-3-nitropyridines can react with various aromatic aldehydes, leading to the formation of corresponding 2-styrylpyridines under mild conditions . This reaction is a significant part of organic synthesis and is used in various research applications .
Reactions with S-Nucleophiles
Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions, giving substitution products in good yields . This reaction is important in the field of organic chemistry for the functionalization of nitroarenes .
Fluorescent Properties
Some 2-styrylpyridines, synthesized from 2-methyl-3-nitropyridines, have shown remarkable fluorescent properties . These properties can be utilized in various fields, such as material science and biological imaging .
Preparation of 2-Chloro-5-methyl-3-nitropyridine
2-Hydroxy-5-methyl-3-nitropyridine can be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride . This compound is a valuable intermediate in organic synthesis .
Synthesis of Proteasome Inhibitors
2-Hydroxy-5-methyl-3-nitropyridine can also be used in preparing proteasome inhibitors containing 5-methylpyridin-2 (1 H)-one moiety . Proteasome inhibitors are a class of drugs that have applications in cancer treatment .
Intermediate in Organic Synthesis
2-Amino-6-methyl-3-nitropyridine, a derivative of 2-Methyl-3-nitropyridine, is used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds .
Applications in Medicine
2-Amino-6-methyl-3-nitropyridine is also used in medicine . While the specific applications are not detailed in the sources, it’s likely that this compound is used in the synthesis of various pharmaceutical drugs .
Wirkmechanismus
Target of Action
2-Methyl-3-nitropyridine is a nitropyridine derivative. Nitropyridines are known to react with various compounds, leading to a wide range of products . .
Mode of Action
The mode of action of 2-Methyl-3-nitropyridine involves its reaction with various compounds. For instance, it can react with aromatic aldehydes to form corresponding 2-styrylpyridines . It can also react with thiolate-anions, leading to substitution products .
Biochemical Pathways
For example, they can undergo a reaction mechanism involving a [1,5] sigmatropic shift .
Result of Action
The result of the action of 2-Methyl-3-nitropyridine depends on the compounds it reacts with. For instance, when it reacts with aromatic aldehydes, it forms corresponding 2-styrylpyridines . When it reacts with thiolate-anions, it gives substitution products .
Action Environment
The action of 2-Methyl-3-nitropyridine can be influenced by various environmental factors. For instance, the yield of 3-nitropyridine obtained from the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent can be influenced by the solvent used .
Safety and Hazards
Zukünftige Richtungen
The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years . Both 2-methyl- and 2-styryl-3-nitropyridines readily react with thiolate-anions and give substitution products in good yields. Chemoselectivity and regioselectivity is discussed, while some 2-styrylpyridines also showed remarkable fluorescent properties .
Eigenschaften
IUPAC Name |
2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGTKQIRWHYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10317136 | |
| Record name | 2-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitropyridine | |
CAS RN |
18699-87-1 | |
| Record name | 18699-87-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2-methyl-3-nitropyridine in chemical synthesis?
A1: 2-Methyl-3-nitropyridine serves as a versatile building block in organic synthesis. It is primarily used as a precursor to other substituted pyridine derivatives. For example, it can be transformed into 4-azaindole, a significant structural motif in medicinal chemistry, through a series of reactions including condensation with DMF-DMA, hydrogenation, ring closure, and finally, Friedel-Crafts reactions []. Additionally, it readily reacts with aromatic aldehydes to yield 2-styrylpyridines [], which can be further functionalized. This reactivity highlights its potential in constructing diverse chemical libraries for drug discovery and materials science.
Q2: Has the reactivity of 2-methyl-3-nitropyridine with nucleophiles been explored?
A2: Yes, research indicates that 2-methyl-3-nitropyridine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with thiolate anions, resulting in good yields of substituted products []. While SNAr reactions typically require activated nitroarenes, the reactivity of 2-methyl-3-nitropyridine demonstrates an exception. Further investigation into the chemoselectivity and regioselectivity of these reactions, particularly with various nucleophiles, could unlock new synthetic routes for valuable compounds.
Q3: Are there any known analytical applications for 2-methyl-3-nitropyridine?
A3: 2-Methyl-3-nitropyridine has shown promise as a reagent in developing colorimetric assays for pharmaceutical analysis. Specifically, it has been successfully employed in a sensitive and selective method to quantify dihydralazine sulfate []. The interaction between 2-methyl-3-nitropyridine-6-carboxaldehyde and dihydralazine sulfate in a buffered solution produces a measurable color change, enabling accurate quantification of the drug. This approach highlights its potential use in quality control and analytical chemistry within pharmaceutical research and development.
Q4: Have any unexpected reactions or byproducts been observed when using 2-methyl-3-nitropyridine as a starting material?
A4: Interestingly, during an attempt to synthesize a trichloromethylphthalazine derivative from a 2-methyl-3-nitropyridine precursor, an unexpected dichloro methylphosphonic dichloride side product was obtained []. This result, also observed in previous studies, emphasizes the importance of carefully considering reaction conditions and potential side reactions when working with 2-methyl-3-nitropyridine derivatives. Further mechanistic investigations are needed to fully understand and potentially control these unexpected transformations.
Q5: Has 2-methyl-3-nitropyridine been explored in the development of antiparasitic agents?
A5: While not directly used as an antiparasitic agent, 2-methyl-3-nitropyridine serves as a valuable starting material in synthesizing various nitropyridine carboxamides []. These compounds were investigated for their anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry. Notably, the study found that 2-nitro and 3-nitropyridinecarboxamides displayed promising activity, opening avenues for further exploration of this structural class as potential antiparasitic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

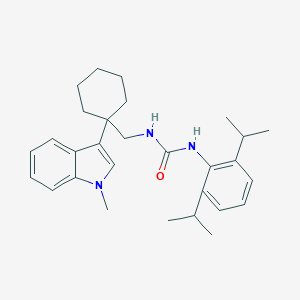
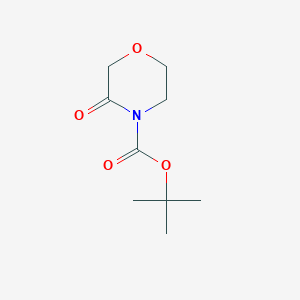
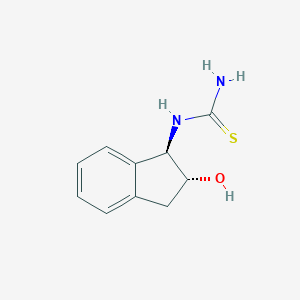
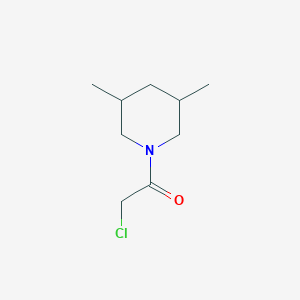
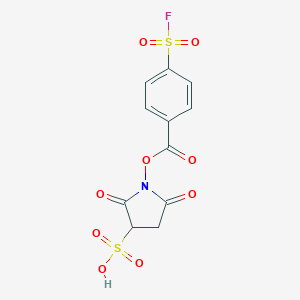
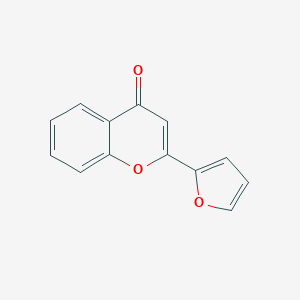

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

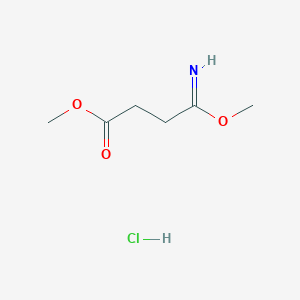
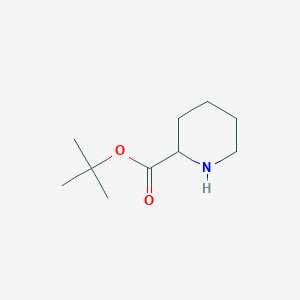
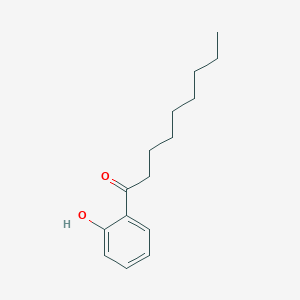
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)
